Ramelteon metabolite M-II
Description
Classification and Nomenclature
DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon belongs to the chemical class of indanes, specifically functioning as a hydroxylated derivative of ramelteon. The compound carries the molecular formula C₁₆H₂₁NO₃ with a molecular weight of 275.34 grams per mole. The systematic nomenclature for this compound includes multiple accepted names reflecting its structural characteristics and metabolic origin.
The primary systematic name is 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide. Alternative nomenclature includes the designation as Propanamide, 2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]. The compound is catalogued under Chemical Abstracts Service number 896736-21-3 and carries the Unique Ingredient Identifier EYC868P4VY.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 896736-21-3 |
| UNII | EYC868P4VY |
| Melting Point | 96-98°C |
| Density | 1.199±0.06 g/cm³ |
Historical Context of Discovery
The identification and characterization of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon emerged from comprehensive metabolic studies conducted during the development and clinical evaluation of ramelteon. The compound was first documented in PubChem databases with creation dates tracing back to 2010, reflecting the timeline of intensive ramelteon metabolism research. The metabolite gained prominence when researchers discovered that ramelteon undergoes extensive first-pass metabolism, leading to the formation of multiple metabolites with varying degrees of pharmacological activity.
Initial metabolic profiling studies revealed that this particular metabolite represented the predominant circulating form following ramelteon administration. The discovery process involved sophisticated analytical techniques including liquid chromatography coupled with tandem mass spectrometry to identify and quantify the various metabolic products. Research teams documented that the major metabolite in serum was this hydroxylated derivative, demonstrating exposure levels approximately 39-fold greater than that of ramelteon at therapeutic doses.
Relationship to Parent Compound Ramelteon
DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon maintains a direct structural relationship to ramelteon through the addition of a hydroxyl group to the propyl side chain. The parent compound, ramelteon, carries the molecular formula C₁₆H₂₁NO₂ with a molecular weight of 259.34 grams per mole, while the metabolite incorporates an additional oxygen atom resulting in the formula C₁₆H₂₁NO₃.
The metabolite retains the core indeno[5,4-b]furan ring system that characterizes ramelteon, preserving the essential structural elements responsible for melatonin receptor binding. However, the hydroxylation modification alters the compound's pharmacokinetic properties, resulting in a longer elimination half-life ranging from 2 to 5 hours compared to ramelteon's half-life of 1 to 2.6 hours. This structural modification contributes to enhanced metabolic stability while maintaining significant receptor binding capabilities.
Binding affinity studies demonstrate that the metabolite exhibits binding constants of 114 picomolar for melatonin type 1 receptors and 566 picomolar for melatonin type 2 receptors. These values represent approximately one-tenth and one-fifth the binding affinity of ramelteon for these respective receptor subtypes. Despite reduced potency compared to the parent compound, the metabolite's significantly higher systemic exposure levels result in meaningful pharmacological contributions.
Structural Identification in Metabolic Pathways
The formation of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon occurs through cytochrome P450-mediated hydroxylation reactions, primarily involving the CYP1A2 enzyme system. Secondary contributions from CYP2C subfamily enzymes and CYP3A4 facilitate the metabolic transformation, though to a lesser degree. The specific hydroxylation occurs at the methyl group of the propyl side chain, converting ramelteon to its 2-hydroxy derivative.
Metabolic pathway analysis reveals that ramelteon undergoes oxidation to hydroxyl and carbonyl derivatives as the primary biotransformation route. The rank order of principal metabolites by prevalence in human serum follows the pattern: M-II, M-IV, M-I, and M-III. These metabolites form rapidly and exhibit monophasic decline with rapid elimination characteristics.
| Metabolite | Formation Pathway | Relative Abundance | Elimination Half-life |
|---|---|---|---|
| M-II (DES compound) | Hydroxylation via CYP1A2 | Highest | 2-5 hours |
| M-IV | Hydroxylation of M-III | Second | Similar to parent |
| M-I | Ring-opening biotransformation | Third | Similar to parent |
| M-III | Carboxy-metabolite formation | Lowest | Similar to parent |
Significance in Pharmacological Research
The pharmacological significance of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon extends beyond its role as a simple metabolic byproduct. Research demonstrates that this compound maintains substantial biological activity with measurable effects on melatonin receptor systems. Functional assays using Chinese hamster ovary cells expressing human melatonin receptors reveal inhibitory concentration values of 208 picomolar for melatonin type 1 receptors and 1,470 picomolar for melatonin type 2 receptors.
Animal studies conducted in freely moving cats demonstrate that the metabolite exhibits potent sleep-promoting actions, confirming its therapeutic relevance. The compound showed significant sleep improvement effects at higher doses, suggesting that it contributes meaningfully to the clinical efficacy observed with ramelteon therapy. These findings indicate that the metabolite may account for a substantial portion of the hypnotic benefits attributed to ramelteon administration.
The metabolite's extended elimination half-life compared to ramelteon provides potential advantages for sustained therapeutic effects. While ramelteon demonstrates rapid clearance with a half-life of approximately 1 to 2.6 hours, the metabolite persists in circulation for 2 to 5 hours. This prolonged presence may contribute to improved sleep efficiency and maintenance throughout the sleep period.
Research investigations have also examined the metabolite's selectivity profile, confirming that it maintains specificity for melatonin receptors while showing minimal affinity for other receptor systems. The compound demonstrates weak affinity for serotonin 5-HT₂B receptors but lacks appreciable binding to gamma-aminobutyric acid receptors or receptors binding neuropeptides, cytokines, dopamine, norepinephrine, acetylcholine, or opiates. This selectivity profile supports its classification as a melatonin receptor-selective agonist, similar to its parent compound.
Properties
IUPAC Name |
2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNIJYHXMJYJN-KFJBMODSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676202 | |
| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896736-21-3 | |
| Record name | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-RAMELTEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Intermediate Synthesis: Indenofuran Scaffold
The indenofuran backbone is synthesized via condensation of cyanoacetic acid (V) with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (VI) in the presence of a heterocyclic amine base (e.g., piperidine) at 100–120°C. This yields (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile (IV), a critical intermediate.
Table 1: Conditions for Intermediate IV Synthesis
Catalytic Reduction to Enantiomeric Mixtures
Intermediate IV undergoes reduction using sodium borohydride (NaBH4) and propionyl chloride in methanol at 0–5°C to form N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethyl]propionamide (III). This step introduces the propionamide group while preserving the indenofuran scaffold.
Critical Considerations :
Stereochemical Integrity
The chiral center at C8 remains configurationally stable during these steps due to the rigid indenofuran scaffold. Optical purity is confirmed via supercritical fluid chromatography (SFC) with chiral stationary phases.
Purification and Impurity Mitigation
Chromatographic Resolution
DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is isolated from reaction mixtures using preparative high-performance liquid chromatography (HPLC) with C18 columns. The patent literature emphasizes the use of ethanol/ammonia solvent systems to enhance resolution.
Dimerization Byproducts
Dimeric impurities (e.g., Dimer B) form via Michael addition during condensation steps. These are minimized by:
-
Low-Temperature Reactions : Maintaining temperatures below 30°C during acylations.
-
Catalyst Optimization : Palladium catalysts suppress side reactions better than platinum.
Table 3: Impurity Profiles in Final Product
| Impurity | Concentration (ppm) | Mitigation Strategy |
|---|---|---|
| Dimer B | <50 | Temperature control |
| Unreacted Intermediate | <100 | Gradient HPLC purification |
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
(R,S)-hydroxy Ramelteon Metabolite M-II undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional metabolites.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:
Chemistry: It is used as a reference compound in studies investigating the metabolic pathways of Ramelteon and other melatonin receptor agonists.
Biology: The compound is studied for its effects on melatonin receptors and its role in regulating circadian rhythms.
Medicine: Research focuses on its potential therapeutic effects in treating sleep disorders and its pharmacokinetic properties.
Industry: It is used in the development and testing of new melatonin receptor agonists and related compounds
Mechanism of Action
(R,S)-hydroxy Ramelteon Metabolite M-II exerts its effects by binding to melatonin receptors MT1 and MT2, albeit with lower affinity compared to Ramelteon. The binding of the compound to these receptors helps regulate the sleep-wake cycle by mimicking the effects of endogenous melatonin. The compound’s longer half-life and higher systemic exposure contribute to its clinical relevance in promoting sleep .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
However, based on the molecular features of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon, hypothetical comparisons can be inferred:
| Property | DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon | Ramelteon (Parent Drug) | Hypothetical Analog (e.g., M-I Metabolite) |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ | C₁₆H₂₁NO₂ | C₁₅H₁₉NO₃ (assumed) |
| Molecular Weight | 275.34 g/mol | 259.34 g/mol | 261.32 g/mol (assumed) |
| Key Functional Groups | Hydroxyl, 1-oxopropyl | Methoxy, carbonyl | Hydroxyl, carbonyl (assumed) |
| Pharmacological Role | Inactive metabolite | MT₁/MT₂ agonist | Potential partial agonist (assumed) |
Note: Data for Ramelteon and hypothetical analogs are extrapolated from general knowledge, as the provided evidence lacks direct comparative information.
Metabolic Pathway Considerations
Ramelteon undergoes extensive hepatic metabolism, producing multiple metabolites, including M-I (direct oxidative derivative) and M-II (the compound ). While M-II retains the core structure of ramelteon, the addition of a hydroxyl group and 1-oxopropyl chain likely reduces its binding affinity to melatonin receptors, rendering it pharmacologically inactive . This contrasts with metabolites like M-I, which may retain partial activity due to structural conservation of the methoxy group critical for receptor interaction.
Limitations in Available Evidence
Consequently, a rigorous comparison of pharmacokinetic parameters (e.g., half-life, clearance) or receptor-binding affinities cannot be performed.
Biological Activity
DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is a derivative of ramelteon, a selective agonist for melatonin receptors MT1 and MT2. This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of sleep and circadian rhythms. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
The molecular formula of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon is with a molecular weight of approximately 275.35 g/mol. Its structure features functional groups that are significant for its interaction with biological targets, particularly the melatonin receptors.
Ramelteon and its derivatives primarily function by binding to the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles. DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon exhibits enhanced binding affinity compared to traditional melatonin, suggesting a potentially stronger effect on sleep induction and maintenance.
Binding Affinity
Research indicates that DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon has a significantly higher affinity for MT1 and MT2 receptors than melatonin itself. For example, ramelteon shows binding affinities in the low nanomolar range (IC50 values around 53.4 nM for MT2) . This enhanced affinity may translate into more effective therapeutic outcomes.
Biological Activity
The biological activity of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon can be summarized as follows:
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of ramelteon derivatives:
- Efficacy in Insomnia : A study demonstrated that ramelteon significantly reduced sleep onset latency (LPS) over five weeks without altering sleep architecture . The effects were sustained over multiple dosing periods, indicating a stable pharmacological profile.
- Receptor Affinity Studies : Comparative studies showed that ramelteon has approximately 3 to 5 times greater affinity for human MT receptors compared to melatonin, with an up to 17-fold increase in potency . This suggests that derivatives like DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon could exhibit similar or enhanced effects.
- Metabolic Pathways : The compound undergoes rapid first-pass metabolism, with peak serum concentrations achieved within one hour post-administration . This rapid metabolism may necessitate careful dosing considerations in clinical settings.
Q & A
Q. What analytical techniques are recommended for characterizing DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon in biological matrices?
Methodological Answer:
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Optimize reverse-phase chromatography with a C18 column and electrospray ionization (ESI) for detecting the metabolite’s molecular ion ([M+H]⁺ at m/z 276.34). Validate sensitivity using spiked biological samples .
- Nuclear Magnetic Resonance (NMR): Employ ¹H/¹³C NMR (e.g., 400–600 MHz) in deuterated solvents (DMSO-d₆ or CDCl₃) to resolve structural features like the 1-oxopropyl and hydroxyl groups. Compare spectral data with NIST reference libraries .
- Spectral Databases: Cross-reference fragmentation patterns with the EPA/NIH Mass Spectral Database (e.g., entries for C9H11NO3 analogs) to confirm identity .
Q. How is DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon synthesized from ramelteon?
Methodological Answer:
- Metabolic Pathway Mimicry: Use hepatic microsomal fractions (e.g., human CYP1A2/CYP3A4 isoforms) to replicate Phase I metabolism. Monitor reaction kinetics via LC-MS to identify hydroxylation and oxidative dealkylation steps .
- Chemical Synthesis: Apply catalytic hydrogenation (1 bar H₂, Pd/C) in THF/MeOH for reductive steps, followed by selective propionylation. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon be resolved?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₃-1-oxopropyl) to track degradation pathways. Compare half-lives in hepatocyte assays under varying pH and temperature conditions .
- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for instability. Quantify metabolite formation via UPLC-QTOF-MS .
- Data Reconciliation: Apply multivariate analysis (PCA or PLS-DA) to harmonize in vitro/in vivo discrepancies, prioritizing variables like protein binding and tissue distribution .
Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this metabolite?
Methodological Answer:
- In Vivo Models: Use Sprague-Dawley rats (n=8/group) for IV/PO dosing (0.1–10 mg/kg). Collect serial plasma samples (0–24h) and quantify via LC-MS/MS. Fit data to a two-compartment model with first-order elimination .
- Receptor Binding Assays: Conduct competitive radioligand binding (³H-ramelteon) in MT1/MT2 melatonin receptor-expressing cells. Calculate IC₅₀ values and correlate with free plasma concentrations .
- Safety Thresholds: Reference OSHA HCS guidelines (29 CFR 1910) for handling hazards (e.g., H361). Include negative controls to distinguish compound-specific effects from assay artifacts .
Q. How can structural modifications improve the selectivity of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon for target receptors?
Methodological Answer:
- Molecular Docking: Model interactions with MT1/MT2 receptors using Schrödinger Suite. Prioritize modifications to the 2-hydroxy-1-oxopropyl moiety to enhance hydrogen bonding with Ser110/His195 residues .
- SAR Studies: Syntize analogs with substituted alkyl chains (e.g., cyclopropyl or tert-butyl) at the 1-oxopropyl position. Assess binding affinity via surface plasmon resonance (SPR) .
- Crystallography: Co-crystallize lead analogs with MT1 receptors (PDB: 6ME3) to validate docking predictions. Refine structures with Phenix and Coot .
Q. What strategies mitigate oxidative degradation during long-term storage of DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon?
Methodological Answer:
- Stability Testing: Store samples at -80°C in amber vials with argon headspace. Monitor degradation over 6 months via accelerated testing (40°C/75% RH). Quantify impurities (e.g., ramelteon) using HPLC-DAD .
- Antioxidant Additives: Evaluate 0.1% BHT or ascorbic acid in stock solutions (DMSO or ethanol). Confirm compatibility via NMR to rule out adduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
